3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid
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Overview
Description
3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid is a complex organic compound characterized by its indole and pyridine rings, as well as a sulfonyl and carboxylic acid functional groups
Mechanism of Action
Target of Action
Similar compounds with indole moieties have been found to interact with various targets, including enzymes like aldo-keto reductase and α-glucosidase , and proteins involved in bacterial cell division like FtsZ .
Mode of Action
Compounds with similar structures have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in bacterial cell division and glucose metabolism .
Result of Action
Similar compounds have been found to have antimicrobial and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form its corresponding anhydride or ester.
Reduction: : The pyridine ring can be reduced to form a piperidine derivative.
Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : Formation of benzoic acid anhydride or esters.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of sulfonamide or sulfonic ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research into these activities could lead to the development of new therapeutic agents.
Medicine
The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for further research in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products that require specific functional groups for their synthesis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: : Similar structure but lacks the pyridine ring.
4-(1H-indol-3-yl)pyridine-1-sulfonyl chloride: : Similar but with a different functional group.
3-(4-(1H-indol-3-yl)pyridin-1-yl)benzoic acid: : Similar but with a different arrangement of functional groups.
Uniqueness
The uniqueness of 3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid lies in its combination of indole and pyridine rings, which provides a distinct set of chemical properties and biological activities compared to its similar compounds.
Properties
IUPAC Name |
3-[[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]sulfonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(24)15-4-3-5-16(12-15)27(25,26)22-10-8-14(9-11-22)18-13-21-19-7-2-1-6-17(18)19/h1-8,12-13,21H,9-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMXBUITAJMYQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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